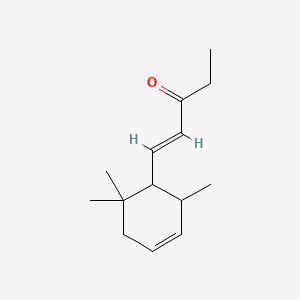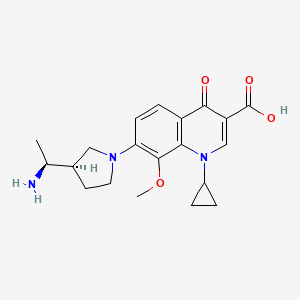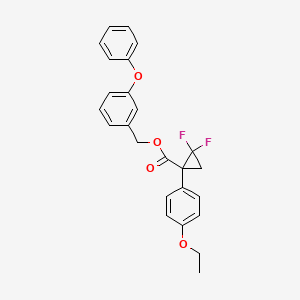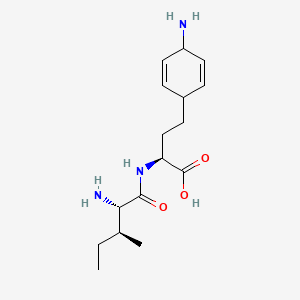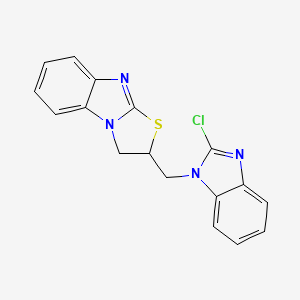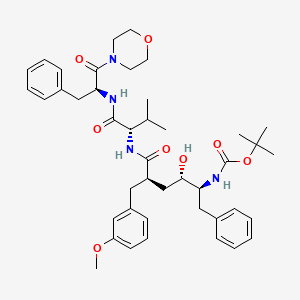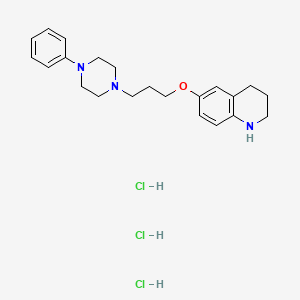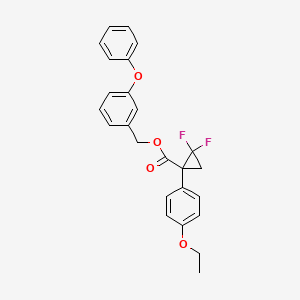
Butanamide, 2,2'-((5,5'-dichloro-2,2'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(2,4-dimethylphenyl)-3-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanamide, 2,2’-((5,5’-dichloro-2,2’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(2,4-dimethylphenyl)-3-oxo- is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2,2’-((5,5’-dichloro-2,2’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(2,4-dimethylphenyl)-3-oxo- typically involves the following steps:
Diazotization: The starting aromatic amines are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with another aromatic compound to form the azo linkage.
Amidation: The resulting azo compound is further reacted with butanoyl chloride to form the final butanamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale diazotization and coupling reactions, often carried out in batch reactors. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed.
Major Products
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Corresponding amines.
Substitution: Substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
Chemistry
The compound is used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology
In biological research, it can be used as a staining agent due to its vivid color properties.
Medicine
Industry
Used in the production of dyes, pigments, and as an intermediate in various chemical processes.
Mécanisme D'action
The compound exerts its effects primarily through its azo linkage, which can interact with various molecular targets. The exact mechanism would depend on the specific application, such as binding to proteins in biological systems or interacting with substrates in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azo dyes: Similar in structure and used for their coloring properties.
Amides: Share the amide functional group but differ in their specific structures.
Uniqueness
The unique combination of the azo linkage with the butanamide structure and the specific substituents on the aromatic rings gives this compound distinct properties, such as its specific color and reactivity.
Propriétés
Numéro CAS |
43035-67-2 |
|---|---|
Formule moléculaire |
C38H38Cl2N6O6 |
Poids moléculaire |
745.6 g/mol |
Nom IUPAC |
2-[[2-chloro-4-[5-chloro-4-[[1-(2,4-dimethylanilino)-1,3-dioxobutan-2-yl]diazenyl]-2-methoxyphenyl]-5-methoxyphenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C38H38Cl2N6O6/c1-19-9-11-29(21(3)13-19)41-37(49)35(23(5)47)45-43-31-17-33(51-7)25(15-27(31)39)26-16-28(40)32(18-34(26)52-8)44-46-36(24(6)48)38(50)42-30-12-10-20(2)14-22(30)4/h9-18,35-36H,1-8H3,(H,41,49)(H,42,50) |
Clé InChI |
IEHWDMLEFFWYKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C(=C2)OC)C3=CC(=C(C=C3OC)N=NC(C(=O)C)C(=O)NC4=C(C=C(C=C4)C)C)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



